Benzyl-cyclopropyl-pyrrolidin-3-yl-amine Benzyl-cyclopropyl-pyrrolidin-3-yl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468980
InChI: InChI=1S/C14H20N2/c1-2-4-12(5-3-1)11-16(13-6-7-13)14-8-9-15-10-14/h1-5,13-15H,6-11H2
SMILES: C1CC1N(CC2=CC=CC=C2)C3CCNC3
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol

Benzyl-cyclopropyl-pyrrolidin-3-yl-amine

CAS No.:

Cat. No.: VC13468980

Molecular Formula: C14H20N2

Molecular Weight: 216.32 g/mol

* For research use only. Not for human or veterinary use.

Benzyl-cyclopropyl-pyrrolidin-3-yl-amine -

Specification

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
IUPAC Name N-benzyl-N-cyclopropylpyrrolidin-3-amine
Standard InChI InChI=1S/C14H20N2/c1-2-4-12(5-3-1)11-16(13-6-7-13)14-8-9-15-10-14/h1-5,13-15H,6-11H2
Standard InChI Key FBLJWEZDOUIJOT-UHFFFAOYSA-N
SMILES C1CC1N(CC2=CC=CC=C2)C3CCNC3
Canonical SMILES C1CC1N(CC2=CC=CC=C2)C3CCNC3

Introduction

Benzyl-cyclopropyl-pyrrolidin-3-yl-amine is a complex organic compound featuring a benzyl group attached to a pyrrolidine ring, which is further connected to a cyclopropylamine moiety. This compound is of interest in medicinal chemistry due to its unique structure and potential biological activities. Despite the lack of extensive literature directly focused on this specific compound, related research provides insights into its synthesis, chemical properties, and potential applications.

Synthesis of Benzyl-cyclopropyl-pyrrolidin-3-yl-amine

The synthesis of benzyl-cyclopropyl-pyrrolidin-3-yl-amine typically involves the reaction of a benzyl-protected pyrrolidine derivative with a cyclopropylamine. Common methods include reductive amination, where a cyclopropyl ketone reacts with a benzyl-protected pyrrolidine using reducing agents like sodium cyanoborohydride. Industrial production may involve large-scale synthesis with optimized conditions for high yield and purity.

Synthetic MethodDescription
Reductive AminationReaction of cyclopropyl ketone with benzyl-protected pyrrolidine using reducing agents.
Chiral ResolutionTechniques like chiral chromatography to isolate specific enantiomers.
Industrial ProductionLarge-scale synthesis using optimized conditions and continuous flow reactors.

Biological Activity

The biological activity of benzyl-cyclopropyl-pyrrolidin-3-yl-amine is attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor or interact with neurotransmitter receptors, potentially influencing neuronal activity. Preliminary studies suggest derivatives of this compound may possess anticancer properties through apoptosis induction in cancer cell lines.

Comparison with Similar Compounds

Similar compounds, such as benzyl-pyrrolidin-3-yl-isopropyl-amine and benzyl-pyrrolidin-3-yl-methylamine, share a pyrrolidine structure but differ in their alkyl groups. The cyclopropyl group in benzyl-cyclopropyl-pyrrolidin-3-yl-amine imparts distinct chemical and biological properties, making it valuable for research and development.

CompoundStructureUnique Features
Benzyl-cyclopropyl-pyrrolidin-3-yl-amineCyclopropyl groupDistinct chemical and biological properties
Benzyl-pyrrolidin-3-yl-isopropyl-amineIsopropyl groupDifferent bulkiness and reactivity
Benzyl-pyrrolidin-3-yl-methylamineMethyl groupSmaller alkyl group

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator